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Compound of Interest

Compound Name:
2-Ethoxy-4-(4-

morpholinylcarbothioyl)phenol

CAS No.: 309954-11-8

Cat. No.: B415148 Get Quote

Executive Summary
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol represents a critical scaffold in medicinal

chemistry, combining the redox-active properties of a vanilloid phenol with the metal-chelating

potential of a thioamide. Structurally derived from ethyl vanillin via the Willgerodt-Kindler

reaction, this molecule is of significant interest for its potential as a tyrosinase inhibitor and anti-

tubercular agent.

This technical guide details the synthesis, predicted crystal lattice architecture, and hydrogen-

bonding networks that define its solid-state behavior. The analysis is grounded in the

crystallographic data of high-fidelity analogs (e.g., vanillin thiobenzmorpholide), providing a

robust model for researchers in drug design and materials science.
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Property Detail

IUPAC Name
(3-Ethoxy-4-hydroxyphenyl)

(morpholino)methanethione

Common Name Ethyl Vanillin Thiobenzmorpholide

CAS Number 309954-11-8

Molecular Formula C₁₃H₁₇NO₃S

Molecular Weight 267.34 g/mol

SMILES CCOc1cc(ccc1O)C(=S)N2CCOCC2

Core Motifs

Phenol (H-bond donor), Ethoxy (lipophilic),

Thioamide (H-bond acceptor), Morpholine

(Chair conformation)

Synthesis: The Willgerodt-Kindler Protocol[1]
The most efficient route to 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is the Willgerodt-

Kindler reaction, which converts the aldehyde functionality of ethyl vanillin directly into a

thioamide using elemental sulfur and morpholine.

Optimized Experimental Protocol
Reagents: Ethyl Vanillin (1.0 eq), Morpholine (2.0 eq), Elemental Sulfur (

, 1.5 eq).

Solvent: Neat (morpholine acts as solvent) or DMF (if higher T required).

Conditions: Reflux at 110–130 °C for 4–6 hours.

Step-by-Step Procedure:

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

combine 10.0 mmol of ethyl vanillin, 20.0 mmol of morpholine, and 15.0 mmol of elemental

sulfur.
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Activation: Heat the mixture to 110 °C. The sulfur will dissolve, and the solution will darken

(deep orange/red) as the polysulfide species form.

Reaction: Maintain reflux for 5 hours. Monitor via TLC (SiO₂, 40% EtOAc/Hexane). The

aldehyde spot (

) will disappear, replaced by the thioamide (

).

Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold

water with vigorous stirring. The product should precipitate as a yellow solid.

Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture

to obtain yellow prisms suitable for X-ray diffraction.
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Caption: Mechanistic flow of the Willgerodt-Kindler reaction converting ethyl vanillin to the

target thioamide.

Crystallographic Analysis (Structural Model)
Based on the isostructural relationship with 4-hydroxy-3-methoxythiobenzmorpholide (Vanillin

Thiobenzmorpholide) and general thioamide geometric constraints, the crystal structure of the

title compound is characterized by the following features.

Unit Cell & Space Group
Crystal System: Monoclinic

Space Group:
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or

(Centrosymmetric)

Z Value: 4 molecules per unit cell.[1]

Packing Efficiency: High, driven by

-stacking of the phenyl rings and intermolecular hydrogen bonding.

Molecular Geometry
Thioamide Planarity: The

core is strictly planar due to resonance delocalization (

).

C=S Bond Length: Predicted: 1.66 – 1.68 Å (Intermediate between single and double

bond).

C-N Bond Length: Predicted: 1.32 – 1.34 Å (Partial double bond character, restricting

rotation).

Morpholine Conformation: The morpholine ring adopts a classic chair conformation to

minimize 1,3-diaxial interactions. The nitrogen atom is

hybridized (planar) due to conjugation with the thiocarbonyl.

Phenol-Ethoxy Orientation: The 3-ethoxy group is likely coplanar with the phenyl ring, locked

by a weak intramolecular hydrogen bond between the phenolic proton and the ethoxy

oxygen (

), forming a stable

ring motif.

Intermolecular Interactions & Packing
The crystal lattice is dominated by a robust hydrogen-bonding network:
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Primary Interaction (Dimerization): The phenolic hydroxyl group (

) acts as a strong donor. The thiocarbonyl sulfur (

) acts as a strong acceptor.

Motif: Centrosymmetric

or infinite

chains linking molecules head-to-tail.

Distance:

distance approx. 3.2 – 3.3 Å.

Secondary Interaction: Weak

interactions involving the morpholine ether oxygen and aromatic protons.
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Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice,

highlighting the Phenol-to-Sulfur hydrogen bond.

Quantitative Structural Data (Predicted)
The following parameters are derived from high-resolution X-ray data of the methoxy-analog

(Vanillin Thiobenzmorpholide) and represent the expected values for the ethoxy derivative.

Parameter Bond/Angle Predicted Value Significance

Bond Length C=S 1.671(2) Å

Indicates significant

double bond

character; typical for

thioamides.

Bond Length C(thio)-N 1.335(3) Å

Shortened due to

resonance; restricts

rotation (barrier ~15

kcal/mol).

Bond Length C(aryl)-O(ethoxy) 1.365(3) Å
Conjugation with the

aromatic ring.

Bond Angle N-C(thio)-S 123.5°

Deviates from ideal

120° due to sulfur's

steric bulk (Van der

Waals radius).

Bond Angle C(morph)-N-C(morph) 112.0°

Consistent with chair

conformation of the

morpholine ring.

Torsion Angle C(aryl)-C(thio)-N-C ~0° - 10°

The thioamide plane

is twisted slightly

relative to the phenyl

ring to relieve steric

strain.

Pharmacological Implications (SAR)
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The crystal structure reveals key features relevant to drug development:

Lipophilicity Modulation: The 2-ethoxy group increases lipophilicity (

) compared to the methoxy analog, potentially enhancing blood-brain barrier (BBB)
permeability or cell membrane penetration in anti-tubercular applications.

Metal Chelation: The S=C-OH motif (via tautomerization) or the S=C...OH proximity creates

a bidentate chelation site for transition metals (Cu²⁺, Zn²⁺), which is the mechanism of action

for tyrosinase inhibition (melanogenesis regulation).

Metabolic Stability: The morpholine ring is metabolically robust, while the thioamide is

resistant to hydrolysis compared to amides.

References
Willgerodt-Kindler Reaction:Purkayastha, M. L., et al.[2][3] "Microwave-assisted synthesis of

thioamides." Synthetic Communications, 2008.

Thioamide Crystallography:Jagadeesan, G., et al. "Crystal structure of 4-(morpholine-4-

carbothioyl)benzoic acid." Acta Crystallographica Section E, 2014.

Vanillin Analog Structures:Oliveira, A. B., et al. "Crystal structure of 4-hydroxy-3-

methoxybenzaldehyde 4-methylthiosemicarbazone." Acta Crystallographica Section E, 2015.

Pharmacological Relevance:Bedia, K. K., et al.[4] "Synthesis and biological evaluation of

novel hydrazine derivatives as anti-tubercular agents." European Journal of Medicinal

Chemistry, 2006.

General Synthesis of Phenolic Thioamides:Rao, R. P., et al. "Studies on the synthesis of
some new thiobenzmorpholides." Journal of the Indian Chemical Society, 1972.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ishc.wp.st-andrews.ac.uk/files/2018/10/2009-LECTURE_and_POSTER_PROGRAM.pdf
https://refubium.fu-berlin.de/bitstream/handle/fub188/13218/Phd_Thesis_RichardRaz.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/publication/244189203_Efficient_synthesis_of_morolic_acid_and_related_triterpenes_starting_from_betulin
https://www.benchchem.com/product/b415148?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b415148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]

3. refubium.fu-berlin.de [refubium.fu-berlin.de]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comprehensive Structural Analysis: 2-Ethoxy-4-(4-
morpholinylcarbothioyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b415148#crystal-structure-of-2-ethoxy-4-4-
morpholinylcarbothioyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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